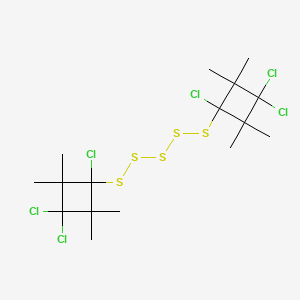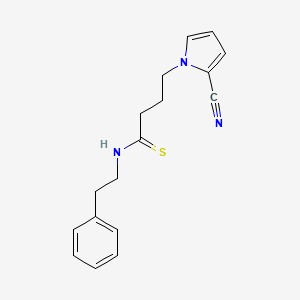
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane is a chemical compound known for its unique structure and properties. It contains multiple chlorine atoms and a pentasulfane group, making it an interesting subject for various chemical studies and applications .
Métodos De Preparación
The synthesis of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves several steps. One common method includes the reaction of 1,3,3-trichloro-2,2,4,4-tetramethylcyclobutane with sulfur compounds under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the correct formation of the pentasulfane group .
Análisis De Reacciones Químicas
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the pentasulfane group into smaller sulfur-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its unique structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves its interaction with molecular targets through its chlorine and sulfur groups. These interactions can disrupt biological pathways or facilitate chemical reactions, depending on the context of its use .
Comparación Con Compuestos Similares
Similar compounds to Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane include other sulfur-containing cyclobutyl compounds. its unique combination of chlorine atoms and a pentasulfane group sets it apart, providing distinct chemical properties and reactivity. Examples of similar compounds include trisulfide derivatives and other chlorinated cyclobutyl compounds .
Propiedades
Número CAS |
872880-26-7 |
|---|---|
Fórmula molecular |
C16H24Cl6S5 |
Peso molecular |
589.4 g/mol |
Nombre IUPAC |
1,1,3-trichloro-2,2,4,4-tetramethyl-3-[(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfanyl]cyclobutane |
InChI |
InChI=1S/C16H24Cl6S5/c1-9(2)13(17,18)10(3,4)15(9,21)23-25-27-26-24-16(22)11(5,6)14(19,20)12(16,7)8/h1-8H3 |
Clave InChI |
IEACBAXGNWIGNI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C1(Cl)Cl)(C)C)(SSSSSC2(C(C(C2(C)C)(Cl)Cl)(C)C)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)


![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)



![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)



